N-(4-chloro-2-methylphenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide
Description
“N~1~-(4-chloro-2-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide” is a complex organic compound that contains several functional groups, including an amide group (-CONH2), a sulfonyl group (-SO2-), and aromatic rings . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would be quite complex. It would contain multiple aromatic rings, which could potentially engage in π-π stacking interactions. The presence of both electron-donating (methyl) and electron-withdrawing (nitro, sulfonyl) groups on the aromatic rings would also impact the compound’s electronic structure .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the aromatic rings could potentially undergo electrophilic aromatic substitution reactions . The sulfonyl group could also be involved in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could impact its solubility, melting point, and other physical properties. The compound’s chemical properties, such as its acidity or basicity, would also be affected by these functional groups .Future Directions
The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as any biological activity it might have. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology, among others .
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5S/c1-15-13-16(22)11-12-18(15)23-21(26)14-24(17-7-3-2-4-8-17)31(29,30)20-10-6-5-9-19(20)25(27)28/h2-13H,14H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHJLJTZTLEECO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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